molecular formula C13H30N2 B13785949 N-Decylpropane-1,3-diamine CAS No. 5538-99-8

N-Decylpropane-1,3-diamine

Cat. No.: B13785949
CAS No.: 5538-99-8
M. Wt: 214.39 g/mol
InChI Key: FHKWCXVXPHXBAC-UHFFFAOYSA-N
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Description

N-Decylpropane-1,3-diamine (CAS 5538-99-8) is a chemical compound with the molecular formula C₁₃H₃₀N₂ and an average mass of 214.40 g/mol . As a diamine, it features a ten-carbon alkyl chain (decyl group) and two amine functional groups, creating a structure that is valuable for its surfactant properties . This molecular architecture, containing both hydrophobic and hydrophilic regions, allows the compound to interact effectively with surfaces and interfaces, making it a candidate for research in material science and formulation chemistry . Researchers investigate its potential application as a building block for synthesizing more complex chemical entities, such as macrocyclic alkaloid analogs and other nitrogen-containing heterocycles . The primary amine groups are reactive sites that can undergo condensation, alkylation, and complexation reactions . In material science, it may be explored for the development of functional surfactants and corrosion inhibitors, leveraging its ability to interact with both organic and metallic surfaces . The mechanism of action for such long-chain diamines in research applications often involves their surface-active nature, which can reduce surface tension and facilitate the formation of emulsions or dispersions . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5538-99-8

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N'-decylpropane-1,3-diamine

InChI

InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3

InChI Key

FHKWCXVXPHXBAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCN

Origin of Product

United States

Chemical Reactivity and Derivatization Research of N Decylpropane 1,3 Diamine

Amine Functional Group Reactivity in N-Decylpropane-1,3-diamine

The presence of two distinct amine functionalities, a primary (-NH₂) and a secondary (-NH-), is the defining feature of this compound's reactivity. These groups are centers of basicity and nucleophilicity, enabling a variety of chemical transformations.

The nitrogen atoms in this compound possess available lone-pair electrons, making them effective nucleophiles capable of attacking electron-deficient (electrophilic) centers. This characteristic allows the compound to participate in numerous substitution and addition reactions.

The general reaction pathway involves the donation of this electron pair to an electrophile, forming a new covalent bond. For instance, in reactions with halogenoalkanes, the amine acts as the nucleophile in a nucleophilic substitution reaction. chemguide.co.uk The primary amine can react to form a secondary amine, which can then react again to form a tertiary amine. The inherent secondary amine of this compound can also be alkylated to yield a tertiary amine. This sequence can ultimately lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

The relative reactivity of the primary versus the secondary amine can be influenced by steric factors. The primary amine is generally more accessible, but the specific reaction conditions and the nature of the electrophile play a significant role in determining the final product distribution.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant (Electrophile)Product from Primary AmineProduct from Secondary Amine
Methyl Iodide (CH₃I)N-Decyl-N'-methylpropane-1,3-diamineN-Decyl-N-methylpropane-1,3-diamine
Benzyl Bromide (C₆H₅CH₂Br)N-Decyl-N'-benzylpropane-1,3-diamineN-Decyl-N-benzylpropane-1,3-diamine

As with other amines, this compound exhibits basic properties. The nitrogen lone pairs can accept protons (H⁺) from acids, forming ammonium cations in an equilibrium reaction. Due to the presence of two amine groups, the molecule has two distinct protonation constants (pKa values for the corresponding conjugate acids). The knowledge of protonation constants is fundamental for understanding how the molecule will behave in different pH environments, which is crucial for applications ranging from biological interactions to industrial formulations. nih.gov

Table 2: Protonation Constants (pKa) of Related Diamines

CompoundpKa1pKa2
1,3-Diaminopropane10.478.49
N-Ethylethylenediamine10.137.11
N,N'-Diethylethylenediamine10.247.51

Note: Data extracted from studies on various N-alkyl substituted diamines. The values illustrate the influence of alkyl substitution on basicity.

Derivatization Reactions for Functionalization and Advanced Applications

The amine groups of this compound serve as handles for chemical derivatization, allowing for the synthesis of new molecules with tailored properties for advanced applications.

This compound readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or carboxylic anhydrides to form amides. researchgate.net Similarly, it reacts with sulfonyl chlorides in sulfonylation reactions to produce sulfonamides. Both the primary and secondary amine groups can participate in these reactions. Achieving selective mono-acylation at either the primary or secondary amine can be challenging and typically requires specific reaction strategies or protecting groups, as the reaction is often very fast. researchgate.net

Table 3: Representative Acylation and Sulfonylation Reactions

ReagentReagent TypeGeneral Product Structure
Acetyl ChlorideAcylating AgentN-Acetyldecylpropanediamine
Benzoyl ChlorideAcylating AgentN-Benzoyldecylpropanediamine
p-Toluenesulfonyl ChlorideSulfonylating AgentN-Tosyl-N-decylpropanediamine

The primary amine group of this compound can react with the carbonyl group of an aldehyde or a ketone in a condensation reaction to form an imine, also known as a Schiff base. researchgate.net This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The secondary amine does not typically form a stable imine under these conditions. These Schiff base derivatives are valuable intermediates in organic synthesis and many exhibit important biological activities. researchgate.net

Table 4: Examples of Schiff Base Formation

Carbonyl CompoundProduct Name (Schiff Base)
BenzaldehydeN-(Benzylidene)-N'-decylpropane-1,3-diamine
SalicylaldehydeN-(2-Hydroxybenzylidene)-N'-decylpropane-1,3-diamine
AcetoneN-(Propan-2-ylidene)-N'-decylpropane-1,3-diamine

The propane-1,3-diamine structural motif is a versatile precursor for the synthesis of various heterocyclic compounds, particularly six-membered rings. wikipedia.org The reaction of this compound with suitable bifunctional reagents can lead to the formation of stable cyclic structures.

One notable cyclization pathway involves the reaction with aldehydes. While this reaction forms imines, research on unsubstituted 1,3-diaminopropanes shows that condensation with aromatic aldehydes can lead to a competition between the formation of a linear bis-imine and intramolecular cyclization to yield a substituted hexahydropyrimidine (B1621009). researchgate.net The presence of electron-withdrawing groups on the aldehyde has been found to favor the formation of the cyclic hexahydropyrimidine product. researchgate.net

Table 5: Potential Cyclization Reactions

ReagentResulting Heterocyclic System
Aldehyde/Ketone (e.g., Formaldehyde)N-Decylhexahydropyrimidine
β-Diketone (e.g., Acetylacetone)Substituted N-Decyldihydropyrimidine
Diethyl MalonateN-Decylbarbiturate derivative

Strategies for Selective Mono- and Di-Functionalization of this compound

The differential reactivity of the primary and secondary amine groups in this compound is the cornerstone of its selective functionalization. The primary amine is generally more sterically accessible and a stronger nucleophile than the secondary amine, which is encumbered by the adjacent decyl group. This intrinsic difference allows for controlled reactions to yield either mono- or di-functionalized products.

Mono-functionalization typically targets the more reactive primary amine. By carefully controlling reaction conditions, such as using a 1:1 stoichiometric ratio of the diamine to an electrophile at low temperatures, selective modification at the primary amine can be achieved. Common electrophilic reagents for this purpose include acyl chlorides, sulfonyl chlorides, and isocyanates. For instance, monoacylation can be achieved with high selectivity, a process that is crucial for creating amide-containing derivatives. researchgate.net The use of specific acylating agents like diacylaminoquinazolinones has been shown to be highly selective for primary amines in the presence of secondary amines. researchgate.net Another strategy to enhance mono-functionalization is the use of a protecting group. One of the amine groups can be temporarily blocked, allowing the other to react, followed by deprotection to reveal the free amine.

Di-functionalization involves the modification of both amine groups. This can be accomplished by using an excess of the electrophilic reagent and more forcing reaction conditions, such as higher temperatures or longer reaction times. This approach leads to the formation of N,N'-disubstituted-N-decylpropane-1,3-diamine derivatives.

A summary of general strategies for selective functionalization is presented in the table below:

Functionalization Strategy Reagents/Conditions Outcome
Mono-functionalizationStoichiometric Control1 equivalent of electrophile, low temperatureSelective reaction at the primary amine
Protecting Group StrategyProtection of one amine, reaction at the other, deprotectionIsolation of a single regioisomer
Di-functionalizationExcess Reagent>2 equivalents of electrophile, higher temperatureReaction at both primary and secondary amines

Interactive Data Table: Functionalization Strategies This is a simplified representation. Actual yields and selectivity depend on the specific substrates and conditions.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from the well-established principles of amine chemistry and studies on analogous long-chain diamines. wikipedia.orgkeruichemical.com

The key to understanding the reactivity of this compound lies in the electronic and steric differences between its two nitrogen atoms. The primary amine (-NH2) is less sterically hindered and its lone pair of electrons is more available for nucleophilic attack compared to the secondary amine (-NH-), which is sterically shielded by the bulky decyl group.

Nucleophilic Substitution and Addition Reactions:

In reactions with electrophiles, such as alkyl halides or acyl chlorides, the primary amine typically acts as the initial site of reaction. The mechanism follows a standard nucleophilic attack by the nitrogen's lone pair on the electrophilic center.

Acylation: The reaction with an acyl chloride, for example, proceeds through a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the mono-acylated product. Further acylation at the secondary amine can occur under more vigorous conditions. The use of certain reagents can lead to highly chemoselective N-acylation. researchgate.netrsc.org

Alkylation: Similarly, in alkylation reactions with alkyl halides, the primary amine acts as the nucleophile in an SN2 reaction. The selectivity for mono-alkylation versus di-alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. rsc.org

The table below outlines the expected relative reactivity of the amine groups in this compound towards common electrophiles.

Reaction Type Electrophile Example More Reactive Site Less Reactive Site Controlling Factors
AcylationAcetyl ChloridePrimary AmineSecondary AmineStoichiometry, Temperature, Reagent Type researchgate.net
SulfonylationTosyl ChloridePrimary AmineSecondary AmineSteric Hindrance, Temperature
AlkylationMethyl IodidePrimary AmineSecondary AmineStoichiometry, Reaction Time rsc.org
Michael AdditionAcrylonitrile (B1666552)Primary AmineSecondary AmineSteric Hindrance

Interactive Data Table: Relative Reactivity of Amine Groups

The presence of the long decyl chain can also influence reaction mechanisms through non-covalent interactions, potentially affecting the orientation of reactants and the stability of transition states, although such effects are subtle and highly dependent on the specific reaction system. nih.gov For instance, in certain contexts, the alkyl chain might promote aggregation or micelle formation in solution, which could alter reaction kinetics compared to shorter-chain analogues.

Applications in Advanced Materials Science and Polymer Research

N-Decylpropane-1,3-diamine as a Monomer in Polymer Synthesis

The presence of two primary amine groups makes this compound a valuable monomer for step-growth polymerization. These amine groups can react with various co-monomers to form long-chain polymers, with the decyl group imparting specific properties to the resulting material.

Polyamides and Polyimides Derived from this compound

This compound can be utilized in the synthesis of polyamides and polyimides through polycondensation reactions with dicarboxylic acids, dianhydrides, or their derivatives. The long, flexible decyl side chain incorporated into the polymer backbone disrupts the inter-chain hydrogen bonding that is characteristic of many polyamides, which can lead to modified physical properties. This often results in polymers with increased solubility in common organic solvents, lower melting points, and reduced crystallinity compared to their counterparts made with shorter, more rigid diamines. The synthesis of such specialty polyamides can be achieved through methods like the Yamazaki-Higashi phosphorylation reaction, which allows for direct polycondensation under milder conditions. rasayanjournal.co.in While specific studies on polyimides derived solely from this compound are not prevalent, the general synthesis involves a two-step process: the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to yield the final polyimide. mdpi.comresearchgate.net The incorporation of the N-decyl group is expected to enhance the processability of the resulting polyimides, a common challenge with these high-performance polymers. researchgate.net

Table 1: Potential Properties of Polyamides Incorporating this compound

PropertyExpected Influence of N-Decyl GroupRationale
Solubility IncreasedThe long alkyl chain disrupts regular polymer packing and hydrogen bonding, enhancing interaction with organic solvents.
Melting Point (Tm) DecreasedThe flexible side chain lowers the energy required to transition from a crystalline to a molten state.
Glass Transition Temp. (Tg) DecreasedIncreased chain flexibility and free volume lead to a lower temperature for the onset of segmental motion.
Crystallinity ReducedThe bulky side group hinders the ordered arrangement of polymer chains into crystalline domains.

Cross-Linking Agent Role in Polymer Networks

The dual amine functionality of this compound enables it to act as a cross-linking agent in various polymer systems. In thermosetting resins like epoxies, the amine groups can react with epoxide rings, forming a three-dimensional covalent network. This cross-linking process transforms the liquid or thermoplastic resin into a rigid, insoluble, and infusible material with enhanced mechanical strength, thermal stability, and chemical resistance. The length of the decyl chain in the diamine cross-linker can influence the cross-link density and the flexibility of the resulting network. A longer chain between the reactive amine sites can lead to a more flexible network with a lower glass transition temperature compared to networks formed with shorter-chain diamines. This allows for the tuning of the final properties of the thermoset material.

Surface Modification and Interface Science Utilizing this compound

The amphiphilic character of this compound, with its polar diamine head group and non-polar decyl tail, makes it an effective molecule for altering the surface properties of a wide range of materials.

Functionalization of Substrates for Specific Interactions

This compound can be used to functionalize the surfaces of various substrates, such as silicon wafers, metal oxides, and other inorganic materials. The amine groups can form covalent bonds with surface functionalities like hydroxyl groups, or they can adsorb onto the surface through electrostatic interactions. This anchors the molecule to the substrate, leaving the long decyl chains extending outwards. This layer of alkyl chains modifies the surface energy of the substrate, typically transforming a hydrophilic surface into a more hydrophobic one. This change in surface properties is crucial for controlling wettability, adhesion, and biocompatibility. For instance, such functionalization can be a key step in preparing surfaces for subsequent reactions or for improving the interfacial adhesion between an inorganic filler and a polymer matrix in composite materials.

Development of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on a substrate. Long-chain alkylamines, such as this compound, are known to form SAMs on various surfaces. wikipedia.org The amine head groups exhibit a strong affinity for the substrate, leading to chemisorption and anchoring of the molecules. The long decyl tails then align and pack together due to van der Waals interactions, resulting in a dense and ordered monolayer. The formation of these SAMs is a powerful bottom-up approach to creating well-defined organic surfaces with tailored properties. These properties are determined by the terminal group of the molecules in the SAM. In the case of this compound, the terminal amine group can be further functionalized, allowing for the creation of complex, multi-functional surfaces for applications in biosensors, molecular electronics, and antifouling coatings. rsc.org

Nanomaterials Synthesis and Functionalization with this compound

In the realm of nanotechnology, this compound serves as a critical surface-active agent in both the synthesis and post-synthetic modification of nanomaterials. Its dual functionality allows it to control nanoparticle formation and impart new properties to them.

During the synthesis of nanoparticles, such as metal or semiconductor quantum dots, this compound can act as a capping agent. The amine groups coordinate to the surface of the growing nanocrystal, thereby controlling its growth rate and final size. The surrounding decyl chains provide steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability in solution. This method allows for the production of monodisperse nanoparticles with well-defined shapes and sizes. nih.gov

Furthermore, the amine groups present on the surface of these functionalized nanoparticles provide a chemical handle for further modification. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands for biological applications, or catalysts. This surface functionalization is essential for integrating nanoparticles into larger systems and for designing multifunctional nanomaterials for advanced applications in fields such as medical diagnostics, drug delivery, and catalysis. nih.gov

Role as Capping Agents or Stabilizers in Nanoparticle Formation

While specific research singling out this compound is limited, the broader class of long-chain alkylamines and diamines is well-established for its crucial role in the synthesis and stabilization of nanoparticles. These molecules act as effective capping agents, controlling particle growth and preventing aggregation, which is vital for the unique properties of nanomaterials.

The mechanism of stabilization involves the amine head groups coordinating to the surface of the nanoparticle, while the long alkyl chains extend into the solvent medium. This creates a protective layer that provides steric hindrance, counteracting the van der Waals forces that would otherwise cause the nanoparticles to agglomerate. Fatty amines are widely utilized for their low toxicity and ease of use in nanoparticle formation and stabilization. frontiersin.org They can also act as solvents or catalysts in the synthesis process due to their high boiling points. frontiersin.org

Studies on secondary amines with varying alkyl chain lengths for the phase transfer of gold nanoparticles have shown that longer chains, such as in dioctadecylamine (B92211), provide superior stability and dispersibility in nonpolar solvents. google.com This is attributed to the formation of a more densely packed and hydrophobic shell around the nanoparticle. google.com This principle suggests that the decyl group in this compound would likewise offer significant steric stabilization to a variety of nanoparticles.

The choice of capping agent is critical as it influences the physicochemical and biological behavior of the nanoparticles, with the goal of enhancing reactivity while minimizing toxicity. cd-bioparticles.net Capping agents like long-chain amines are essential for controlling the size, shape, and long-term stability of nanoparticles by adsorbing onto their surface to form protective coatings. cd-bioparticles.netmdpi.com

Table 1: Influence of Alkylamine Structure on Nanoparticle Stabilization

Alkylamine FeatureInfluence on Nanoparticle PropertiesResearch Findings
Alkyl Chain Length Longer chains provide greater steric hindrance, enhancing stability and dispersibility in non-polar solvents. google.comDioctadecylamine (C18) provides more effective stabilization for gold nanoparticles in toluene (B28343) compared to shorter chain amines like dioctylamine (B52008) (C8) and didodecylamine (B166037) (C12). google.com
Amine Group(s) The polar amine head groups coordinate to the nanoparticle surface, anchoring the stabilizing alkyl chains. frontiersin.orgPrimary alkylamines are commonly used as capping agents for various nanoparticles due to their ability to bind to the particle surface. frontiersin.org
Concentration The concentration of the amine can affect the final size and stability of the nanoparticles.The use of even a small amount of dioctadecylamine can provide good stabilization for gold nanoparticles in toluene. google.com

Integration into Nanocomposite Materials

The functional groups of this compound make it a candidate for integration into nanocomposite materials, where it can act as a linker or compatibilizer between the polymer matrix and inorganic nanofillers. The amine groups can react with various polymers, such as epoxies, to form covalent bonds, while the decyl chain can enhance compatibility with non-polar polymer matrices.

In the context of epoxy resins, diamines are commonly used as curing agents. A patent for low-emission epoxy resin compositions mentions the use of various aliphatic diamines to improve curing and reduce brittleness. googleapis.com Although this compound is not explicitly named, its structural similarity to the described diamines suggests its potential utility in such systems. The incorporation of functionalized nanoparticles into thermoset resins like epoxies can significantly alter the curing process and the final properties of the material. mdpi.com

Development of Novel Membranes and Separation Materials

The unique properties of this compound, particularly its ability to interact with different chemical species, suggest its potential use in the development of novel membranes and separation materials. While direct applications in this area are not widely reported, related compounds and concepts provide a basis for its potential utility.

For instance, the modification of membrane surfaces is a common strategy to enhance their performance, such as improving antifouling properties. Polysulfone ultrafiltration membranes have been modified using a cationic polyelectrolyte to improve their resistance to fouling. mdpi.com The amine groups of this compound could potentially be quaternized to create a cationic surface on a membrane, which could be beneficial for separating charged molecules or repelling foulants.

In a different approach, novel N-halamine copolymers have been incorporated into polyvinylidene fluoride (B91410) (PVDF) membranes to impart antibacterial properties. researchgate.net The amine groups in this compound could potentially be converted to N-halamines, suggesting a pathway to create antimicrobial membranes.

Furthermore, a patent describes nanocomposite membranes composed of a porous oxide filled with a zeolitic imidazolate framework (ZIF), highlighting the trend of creating hybrid membrane materials. osti.gov The functional groups of this compound could be used to modify the interface between the oxide support and the ZIF, potentially improving the membrane's stability and selectivity.

Role in Advanced Catalytic Systems and Catalysis Research

The presence of two amine groups in this compound makes it an interesting ligand for the formation of metal complexes with potential applications in catalysis. The coordination of the diamine to a metal center can influence its electronic and steric environment, thereby tuning its catalytic activity.

A study on a palladium(II) complex with a Schiff base derived from 2,2-dimethylpropane-1,3-diamine demonstrated its effectiveness as a homogeneous catalyst in the Mizoroki-Heck reaction, achieving a 70% conversion of 4-bromoacetophenone. researchgate.net This highlights the potential of 1,3-diamine ligands in palladium-catalyzed cross-coupling reactions. The decyl substituent in this compound could further enhance the solubility of such a catalyst in organic solvents.

Furthermore, a patent discloses a continuous method for preparing N,N-dimethyl-1,3-propanediamine, which is described as an important intermediate for various applications, including catalysts. google.com This underscores the industrial relevance of 1,3-diamines in the broader chemical industry.

Beyond metal-based catalysis, diamines are also used as organocatalysts. Novel bifunctional thiourea (B124793) and squaramide organocatalysts derived from a 1,3-diamine have been shown to be efficient in asymmetric Michael additions. researchgate.net The two amine groups in this compound could similarly be functionalized to create bifunctional organocatalysts for various asymmetric transformations.

Table 2: Potential Catalytic Applications of this compound and Related Compounds

Catalytic SystemRole of DiamineExample ApplicationResearch Finding/Potential
Palladium Complexes Ligand to stabilize and tune the metal center.Mizoroki-Heck ReactionA Pd(II) complex with a 2,2-dimethylpropane-1,3-diamine derivative showed 70% conversion. researchgate.net
Organocatalysis Acts as a scaffold for bifunctional catalysts.Asymmetric Michael Addition1,3-diamine-derived thioureas are efficient organocatalysts. researchgate.net
Epoxy Curing Acts as a curing agent or accelerator.Production of Urethanes and EpoxiesN-Oleyl-1,3-propanediamine is used as a catalyst in urethane (B1682113) and epoxy production. googleapis.com

Theoretical and Computational Studies on N Decylpropane 1,3 Diamine

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and relative energies of the different conformations of N-Decylpropane-1,3-diamine. The flexibility of the decyl and propyl chains allows the molecule to adopt numerous spatial arrangements, known as conformers. These conformers arise from the rotation around the single bonds within the molecule.

Computational methods such as Molecular Mechanics (MM), semi-empirical methods (like AM1), and ab initio (including Hartree-Fock and Density Functional Theory, DFT) calculations can be employed to perform a conformational analysis. rti.org These methods calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of energy minima corresponding to stable conformers.

A hypothetical energy profile for different conformers of this compound, as would be determined by quantum chemical calculations, is presented below. The energies are given relative to the most stable conformer.

ConformerDescriptionRelative Energy (kcal/mol)
1Fully extended decyl and propyl chains0.00
2Gauche interaction in the propyl chain0.65
3Folded decyl chain1.20
4Intramolecular hydrogen bond between amine groups-0.50

This table is generated based on general principles of conformational analysis for similar long-chain diamines and is for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods are crucial for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome.

For instance, the protonation of the amine groups is a fundamental reaction. Computational models can predict the preferred site of protonation (the primary or secondary amine) and the energy changes associated with this process. Transition state modeling can be used to determine the activation energy for this or other reactions, such as nucleophilic substitution at the amine nitrogen.

Density Functional Theory (DFT) is a widely used method for this type of analysis, as it provides a good balance between accuracy and computational cost. acs.org By calculating the energies of the reactants, products, and the transition state, the reaction barrier can be determined, providing insight into the reaction kinetics.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning the signals in an experimental spectrum to the specific atoms in the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the absorption bands corresponding to specific bond vibrations (e.g., N-H stretch, C-H stretch, N-H bend) can be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet or visible light. For a saturated molecule like this compound, significant absorption would be expected only in the far UV region.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Decyl)14.1
C2-C9 (Decyl)22.7 - 31.9
C10 (Decyl)39.5
C1' (Propyl)49.8
C2' (Propyl)29.5
C3' (Propyl)41.2

This table is generated based on typical chemical shifts for similar alkylamines and is for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of a large number of this compound molecules and their interactions with each other or with a solvent. ulisboa.ptacs.orgresearchgate.net In an MD simulation, the motion of each atom is calculated over time based on a force field, which describes the potential energy of the system. acs.orgfigshare.com

These simulations can provide detailed insights into the intermolecular forces that govern the properties of this compound in the liquid or solid state. The primary intermolecular interactions would be van der Waals forces between the long decyl chains and hydrogen bonding between the amine groups of neighboring molecules.

MD simulations can be used to calculate properties such as density, viscosity, and diffusion coefficients. They can also reveal information about the local structure and organization of the molecules, such as the formation of micelles or bilayers in aqueous solution, a common behavior for amphiphilic molecules with a polar head group (the diamine) and a long nonpolar tail (the decyl chain).

Interaction TypeDescriptionEstimated Energy (kcal/mol)
Hydrogen Bond (N-H...N)Interaction between amine groups of adjacent molecules2 - 5
Van der WaalsDispersion forces between the decyl chains0.1 - 0.2 per CH₂ group

This table provides estimated energy ranges for typical intermolecular interactions in similar systems.

Development of Structure-Activity Relationship Models (excluding biological activity/toxicity)

Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the chemical structure of a molecule with a specific property or activity. While often used in drug design, SAR models can be developed for a wide range of non-biological properties. nih.govnih.govrsc.org

For a series of N-alkylpropane-1,3-diamines with varying alkyl chain lengths, a SAR model could be developed to predict properties such as boiling point, solubility in different solvents, or surface tension. The model would use a set of calculated molecular descriptors as independent variables. These descriptors can be constitutional (e.g., molecular weight, number of carbon atoms), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, polarizability).

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of N Decylpropane 1,3 Diamine

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the characterization of N-Decylpropane-1,3-diamine, offering insights into its structural features and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govalfa-chemistry.com However, for a more detailed structural assignment and to resolve complex spectral overlaps, advanced two-dimensional (2D) NMR techniques are employed.

2D-NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between different nuclei. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the decyl and propanediamine moieties. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of carbon signals. These advanced NMR methods have been instrumental in the characterization of related polyamines, confirming the presence of the N-dodecyl-1,3-propanediamine and n-dodecylamine as related substances in technical grade materials. nih.gov

A study focused on a similar compound, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, utilized solution NMR spectroscopy to analyze the raw material. nih.gov The NMR analysis, in conjunction with a suitable internal standard, confirmed the presence of the main compound and related amines. nih.gov Peak integration in the NMR spectrum provided a rough estimation of the relative composition of these components. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. youtube.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. These include:

N-H stretching vibrations: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary and secondary amine groups.

C-H stretching vibrations: Occurring around 2850-2960 cm⁻¹, arising from the decyl and propyl chains.

N-H bending vibrations: Found in the 1590-1650 cm⁻¹ range.

C-N stretching vibrations: Appearing in the 1000-1250 cm⁻¹ region.

While specific experimental spectra for this compound are not detailed in the provided search results, the general principles of IR and Raman spectroscopy are well-established for the analysis of amines and long-chain hydrocarbons. nih.govresearchgate.net The combined use of both techniques provides a more complete vibrational analysis, as some vibrational modes may be more active in either IR or Raman. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the formation of complexes between this compound and other chemical species, particularly metal ions. researchgate.net While the diamine itself does not exhibit strong absorption in the UV-Vis region, its complexation with a chromophoric species can lead to the appearance of new absorption bands or shifts in existing ones. researchgate.net

This technique can be used to determine the stoichiometry and stability constants of the resulting complexes. researchgate.net For example, in a study of a different bipyridyl-based ligand, UV-Vis spectroscopy was used to investigate its complexation with Cu(II), Co(II), and Ni(II) ions. researchgate.net The changes in the absorption spectra upon addition of the metal ions allowed for the determination of the binding characteristics of the ligand. researchgate.net Similarly, this compound, with its nitrogen donor atoms, can act as a chelating agent for metal ions, and UV-Vis spectroscopy could be employed to study these interactions.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Derivatization Studies

Mass spectrometry (MS) is an indispensable analytical tool for the structural confirmation and analysis of this compound and its derivatives. nih.gov It provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the accurate mass determination of this compound, allowing for the confirmation of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar mass-to-charge ratios, providing a high degree of confidence in the assigned molecular formula.

For instance, a study on the related N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine utilized liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) for its characterization. nih.gov This technique allowed for the accurate determination of related substances present in the raw material. nih.gov The predicted monoisotopic mass of this compound is 214.2409 Da. uni.lu HRMS can experimentally verify this mass with high precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the fragmentation of a selected precursor ion and analysis of the resulting product ions. researchgate.net This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification and the characterization of its structure.

In the context of this compound, MS/MS analysis would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and inducing its fragmentation. The resulting product ions would arise from the cleavage of specific bonds within the molecule. A study on N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified major product ions resulting from the loss of the 1,3-propyldiamine moiety and the formation of an adduct with water. researchgate.net This type of fragmentation analysis provides valuable structural information. The analysis was performed using positive electrospray ionization (ESI+) and monitoring multiple reaction monitoring (MRM) transitions. nih.gov

Table of Predicted Collision Cross Section (CCS) Values

The following table presents the predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and size in the gas phase and can be measured by ion mobility spectrometry-mass spectrometry. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺215.24818158.1
[M+Na]⁺237.23012160.6
[M-H]⁻213.23362156.3
[M+NH₄]⁺232.27472176.0
[M+K]⁺253.20406158.1
[M+H-H₂O]⁺197.23816151.4
[M+HCOO]⁻259.23910180.9
[M+CH₃COO]⁻273.25475197.5
[M+Na-2H]⁻235.21557160.8
[M]⁺214.24035159.3
[M]⁻214.24145159.3
Data sourced from PubChemLite. uni.lu

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the separation and quantification of this compound from complex matrices and for assessing the purity of the raw material.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful tool for the analysis of this compound. analytice.comanalytice.comnih.gov Due to the lack of a strong chromophore in aliphatic amines, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. sigmaaldrich.com However, the use of mass spectrometry as a detector (HPLC-MS) circumvents this issue, allowing for direct analysis. analytice.comanalytice.com

Ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully developed and validated for quantifying residual levels of related compounds like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in various products. researchgate.netresearchgate.net This method utilizes positive electrospray ionization (ESI+) and monitors multiple reaction monitoring (MRM) transitions for selective and sensitive detection. researchgate.netresearchgate.net Sample preparation often involves techniques like salting-out extraction with acetonitrile (B52724) and sodium chloride. researchgate.netresearchgate.net

A study on a similar tri-amine, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, which is often found in commercial biocides, utilized liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) for accurate determination of its components. nih.gov This approach allowed for the quantification of related diamine and monoamine impurities. nih.gov

Table 1: HPLC Methodologies for Aliphatic Diamine Analysis

Parameter Description Reference
Technique Ion-pairing reversed-phase LC-MS/MS researchgate.netresearchgate.net
Ionization Positive Electrospray Ionization (ESI+) researchgate.netresearchgate.net
Detection Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net
Extraction Salting-out with acetonitrile and sodium chloride researchgate.netresearchgate.net
Alternative Pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for fluorescence detection. sigmaaldrich.com

| Application | Quantification of residual levels in complex matrices. | researchgate.netresearchgate.net |

Gas chromatography (GC) is another key technique for the separation of aliphatic diamines. capes.gov.br The analysis of long-chain amines like this compound by GC often requires derivatization to improve volatility and thermal stability, as well as to enhance detector response. researchgate.net

Early studies focused on the GC separation of aliphatic diamines using both polar and non-polar stationary phases. capes.gov.br For complex samples, derivatization of polyamines with reagents such as trifluoroacetic anhydride (B1165640) followed by GC-mass spectrometry (GC-MS) analysis has been reported. researchgate.net This approach allows for the qualitative and quantitative analysis of these compounds. The choice of stationary phase is critical for achieving good separation of these basic and often polar compounds. capes.gov.br

Table 2: GC Parameters for Aliphatic Diamine Analysis

Parameter Description Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netivami.com
Derivatization Often required to improve volatility and detection. Trifluoroacetic anhydride is a common derivatizing agent. researchgate.net
Stationary Phases Both polar and non-polar phases can be used, depending on the specific separation requirements. capes.gov.br

| Application | Purity assessment and identification of impurities in commercial products. | ivami.com |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of this compound Compounds

Surface Sensitive Techniques (e.g., XPS, SEM, TEM) for Materials Characterization

Surface sensitive techniques are vital for characterizing materials where this compound is used as a surface modifier, corrosion inhibitor, or component in thin films.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical states of atoms on a material's surface. For surfaces treated with this compound, XPS can confirm the presence of nitrogen from the amine groups and carbon from the decyl and propane (B168953) chains. It can also provide information about the chemical bonding of the diamine to the substrate, which is critical for understanding adhesion and corrosion inhibition mechanisms.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials. In applications where this compound is used to create protective coatings or to modify the surface of particles, SEM can provide high-resolution images of the surface topography, showing how the diamine affects the material's structure at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM is employed to study the internal structure of materials at very high resolution. If this compound is used in the synthesis of nanoparticles or as a template for creating nanostructured materials, TEM can reveal the size, shape, and distribution of these nanoscale features. For instance, in the formation of organic-inorganic hybrid materials, TEM can visualize the layered structure and the spacing between layers, which may be controlled by the chain length of the diamine.

Environmental Transformation and Degradation Pathways: Mechanistic Studies

Abiotic Degradation Mechanisms of N-Decylpropane-1,3-diamine (e.g., hydrolysis, photolysis)

The following table summarizes the currently understood, albeit limited, information on the abiotic degradation of this compound.

Degradation ProcessConditionsPotential ProductsData Availability
Hydrolysis Aqueous environmentsNot specifiedSlow degradation suggested, kinetic data lacking
Photolysis Presence of UV lightPropylamine (B44156) derivatives, Lauryl alcohol, Ammonia (B1221849)Accelerated degradation noted, mechanistic pathways and quantum yields not determined

Biotic Transformation Pathways and Metabolite Identification (e.g., N-dealkylation)

The transformation of chemical compounds by microorganisms is a primary route of environmental attenuation. For this compound, there is a significant knowledge gap regarding its biotic transformation pathways. While N-dealkylation, the microbial removal of an alkyl group, is a known degradation pathway for many amine-containing compounds, no specific studies have confirmed this or other biotic pathways for this compound. Consequently, there is no scientific literature identifying the specific metabolites that may be formed during its microbial degradation. The absence of such studies means that the microorganisms capable of degrading this compound, the enzymes involved, and the resulting transformation products remain unknown.

Studies on Persistence and Chemical Fate in Various Non-Biological Matrices

The persistence of a chemical in the environment is a key factor in determining its potential for long-term ecological effects. There is a lack of specific research on the persistence and chemical fate of this compound in non-biological matrices such as soil and sediment. General principles of surfactant chemistry suggest that as a cationic surfactant, it would likely exhibit strong sorption to negatively charged particles in soil and sediment. This binding would reduce its mobility in the environment but could also decrease its bioavailability for microbial degradation, potentially leading to its accumulation in these compartments. However, without specific experimental data on its sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) in various soil types, as well as its half-life in these matrices, its environmental persistence remains unquantified.

Emerging Research Directions and Future Perspectives for N Decylpropane 1,3 Diamine

Exploration of Novel Synthetic Methodologies

While traditional methods for synthesizing 1,3-diamines are established, current research is focused on developing more efficient, sustainable, and versatile protocols. The synthesis of 1,3-diamines is a significant area of organic chemistry, though it has received less attention than the synthesis of their 1,2-diamine counterparts. rsc.orgresearchgate.net Future exploration for N-decylpropane-1,3-diamine is likely to build upon greener and more efficient strategies.

Recent advancements in the synthesis of related long-chain diamines offer a roadmap for future research. An eco-friendly protocol for preparing N,N'-dibenzyl-propane-1,3-diamine involves the reduction of di-Schiff bases using sodium borohydride (B1222165) in a solvent-free and catalyst-free process, which offers high yields and a simple work-up. researchgate.net Another approach has been the direct amination of long-chain diols derived from plant oils, presenting a catalytic route to monomers for polyamides that avoids intensive purification steps. d-nb.info For this compound, research could focus on adapting these methods, potentially starting from decanol (B1663958) or decyl-containing precursors derived from renewable feedstocks.

Key research frontiers include:

Catalytic Direct Amination: Investigating catalytic systems for the direct amination of decanol-based precursors with ammonia (B1221849) or other amine sources.

Reductive Amination Routes: Optimizing the reductive amination of aldehydes or ketones with propylamine (B44156) derivatives, a common strategy for creating amine bonds.

Bio-based Synthesis: Exploring biosynthetic pathways, leveraging metabolic engineering in microorganisms to produce long-chain diamines from renewable resources, a field that is gaining significant traction for compounds like 1,5-diaminopentane (cadaverine). nih.gov

Table 1: Potential Novel Synthetic Pathways for this compound This table is interactive. Click on the headers to sort.

Synthetic Strategy Precursors Potential Advantages Research Focus
Catalytic Reductive Amination Decanal (B1670006), 3-aminopropanol High atom economy, potential for stereocontrol Development of efficient and selective catalysts
Aza-Michael Addition Decylamine, acrolein derivatives Forms C-N bond efficiently Control of side reactions, catalyst design
Hydroaminomethylation 1-Nonene, syngas, ammonia Direct conversion of olefins Multi-component reaction optimization, catalyst stability
Bio-catalysis Fatty acid derivatives Sustainable, environmentally friendly Enzyme discovery and engineering, pathway optimization

Advanced Catalyst Design Utilizing this compound Scaffolds

Diamine scaffolds are crucial in catalysis, serving as ligands for transition metals or as organocatalysts. nih.govacs.org While 1,2-diamines have been extensively studied, the potential of 1,3-diamines in catalyst design is an area of active investigation. nih.govacs.org The structural features of this compound—specifically the flexible propane (B168953) linker between the nitrogen atoms and the long alkyl chain—could be leveraged for unique catalytic applications.

The two amine groups can chelate to a metal center, forming a stable six-membered ring complex. The long decyl chain can provide steric bulk and create a specific hydrophobic microenvironment around the catalytic center. This could influence the selectivity and activity of the catalyst, particularly in reactions involving non-polar substrates or in biphasic catalysis. For instance, N-Oleyl-1,3-propanediamine, a structurally similar compound, is used as a catalyst in the production of urethanes and epoxies. wikipedia.org

Future research in this area could involve:

Asymmetric Catalysis: Synthesizing chiral variants of this compound to be used as ligands in metal-catalyzed asymmetric reactions or as organocatalysts for reactions like asymmetric Mannich reactions. acs.org

Micellar Catalysis: Utilizing the amphiphilic nature of the molecule to form micelles in aqueous media, which can act as nanoreactors to accelerate reaction rates and control selectivity.

Phase-Transfer Catalysis: Employing the compound as a phase-transfer catalyst, where the hydrophobic tail facilitates the transport of reactants across the interface of immiscible solvents.

Integration into Smart and Responsive Materials

"Smart" or "responsive" materials can change their properties in response to external stimuli such as temperature, pH, or light. The amphiphilic character of this compound makes it an excellent candidate for integration into such systems. Its ability to participate in self-assembly and its reactive amine groups are key to this potential. nih.gov

Long-chain diamines are valuable monomers for creating high-performance polymers like polyamides and polyurethanes. d-nb.inforesearchgate.netalderbioinsights.co.uk By incorporating this compound into a polymer backbone, the long alkyl side chains could introduce temperature-responsive behavior. For example, below a certain temperature, these chains might crystallize or aggregate, leading to a change in the material's opacity or mechanical properties. The amine groups in the backbone can act as pH sensors; at low pH, protonation of the amines would lead to electrostatic repulsion, causing the polymer to swell or dissolve.

Emerging research directions include:

Stimuli-Responsive Polymers: Polymerizing this compound with dicarboxylic acids or diisocyanates to create polyamides or polyureas whose solubility and conformation are pH- and/or temperature-dependent.

Self-Healing Materials: Incorporating the diamine into polymer networks where the hydrogen bonds between amine groups can act as reversible cross-links, imparting self-healing capabilities.

Surface Modification: Grafting this compound onto surfaces to create "smart" coatings that can change their wettability or adhesive properties in response to environmental triggers. For example, increasing the chain length of diamines used in bio-adhesives has been shown to improve thermal stability and bonding strength. pittstate.edu

Frontiers in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and hydrophobic forces. Self-assembly is a process where components spontaneously organize into ordered structures. umass.edu this compound is an archetypal amphiphile, possessing a distinct hydrophobic decyl tail and a polar diamine head group, making it a prime candidate for self-assembly in aqueous solutions. nih.govnih.gov

When dispersed in water above a critical micelle concentration (CMC), these molecules are expected to form aggregates like micelles, vesicles, or bilayers. nih.gov In these structures, the hydrophobic tails would cluster together to minimize contact with water, forming a non-polar core, while the hydrophilic diamine heads would face the aqueous environment. The specific morphology of these aggregates can be tuned by altering conditions such as concentration, temperature, pH, and ionic strength. The study of gemini-like surfactants formed from diamines and other surfactants has shown that the spacer length and hydrophobicity significantly influence micellar transitions and properties. nih.gov

Future frontiers in this area include:

Controlling Aggregate Morphology: Systematically studying how external stimuli affect the self-assembled structures of this compound, aiming for reversible transitions between spheres, rods, and vesicles.

Host-Guest Chemistry: Using the hydrophobic core of the self-assembled micelles to encapsulate non-polar "guest" molecules, with potential applications in drug delivery or the solubilization of hydrophobic dyes. nih.gov

Complex Fluid and Gel Formation: Investigating the formation of hydrogels or complex fluids at higher concentrations, where the self-assembled structures interact to form a macroscopic network.

Table 2: Factors Influencing Supramolecular Assembly of Amphiphilic Diamines This table is interactive. Click on the headers to sort.

Factor Effect on Self-Assembly Potential Application
Concentration Determines formation of monomers, micelles, or larger aggregates Control over nanoparticle size and loading capacity
pH Protonation of amine groups increases head-group repulsion, affecting packing pH-triggered release of encapsulated cargo
Temperature Affects hydrophobic interactions and solubility (Krafft point) Thermo-responsive materials and sensors
Ionic Strength Screens electrostatic repulsion between head groups, promoting aggregation Tuning assembly in different biological or environmental media

Interdisciplinary Research Opportunities in Chemical Sciences and Engineering

The versatile properties of this compound open up numerous avenues for interdisciplinary research, bridging fundamental chemical principles with practical engineering applications.

In Materials Science and Engineering , its role as a monomer can be exploited to develop novel bio-based polyamides with enhanced dimensional stability and reduced water uptake compared to conventional nylons. d-nb.infoalderbioinsights.co.uk Its use in epoxy resins and other thermosets is another area of interest, building on the known application of diamines as curing agents. researchgate.net

In Chemical Engineering , research can focus on optimizing the large-scale synthesis of this compound, possibly through continuous flow processes which offer better control and efficiency compared to batch production. google.com Its application as a corrosion inhibitor, a known use for similar long-chain amines, represents another significant opportunity in industrial settings.

In Biomedical Engineering , the self-assembling properties of this compound are highly relevant. Amphiphilic molecules are foundational to the design of nanoscale drug carriers. nih.govrsc.org Vesicles or micelles formed from this diamine could serve as vehicles for delivering hydrophobic drugs. The cationic nature of the protonated diamine head groups could also facilitate interaction with negatively charged biological membranes or nucleic acids, suggesting potential applications in gene delivery.

Table 3: Interdisciplinary Research Opportunities This table is interactive. Click on the headers to sort.

Field Research Area Specific Application
Materials Science Polymer Chemistry Synthesis of novel, high-performance bio-based polyamides and polyurethanes. d-nb.inforesearchgate.net
Chemical Engineering Process Chemistry Development of continuous flow reactors for efficient synthesis. google.com
Industrial Chemistry Formulation of corrosion inhibitors and asphalt (B605645) emulsifiers. wikipedia.orgnih.gov
Biomedical Engineering Drug Delivery Design of self-assembled nanocarriers for hydrophobic drugs. nih.govrsc.org
Supramolecular Chemistry Nanotechnology Construction of stimuli-responsive supramolecular systems. umass.edu

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
1,2-diamine
1,3-diamine
N,N'-dibenzyl-propane-1,3-diamine
Sodium borohydride
Decanol
1,5-diaminopentane (Cadaverine)
N-Oleyl-1,3-propanediamine
Dicarboxylic acids

Q & A

Basic: What are the recommended methods for synthesizing N-Dodecylpropane-1,3-diamine?

Methodological Answer:
N-Dodecylpropane-1,3-diamine can be synthesized via alkylation of 1,3-diaminopropane with dodecyl halides or stearyl esters under controlled conditions. A common approach involves reacting 1,3-diaminopropane with dodecyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours, followed by purification via fractional distillation . For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy. Adjust stoichiometry to minimize byproducts like mono-alkylated intermediates.

Basic: What are the key physicochemical properties of N-Dodecylpropane-1,3-diamine relevant to experimental design?

Methodological Answer:
Key properties include:

  • Solubility: Miscible with non-polar solvents (e.g., hexane, chloroform) but poorly soluble in water due to its long alkyl chain .
  • Basicity: The three amine groups confer high alkalinity (pKa ~10–11), requiring pH-controlled environments to prevent corrosion or unwanted reactions .
  • Thermal Stability: Stable up to 200°C, but degrades above this threshold; use inert atmospheres (N₂/Ar) for high-temperature applications .
  • Hygroscopicity: Absorbs moisture, necessitating anhydrous storage conditions .

Basic: What safety precautions are necessary when handling N-Dodecylpropane-1,3-diamine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause irritation or allergic dermatitis .
  • Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols, as respiratory toxicity data are incomplete .
  • Spill Management: Neutralize spills with weak acids (e.g., citric acid) and absorb with inert materials (vermiculite). Avoid oxidizers to prevent exothermic reactions .
  • Waste Disposal: Collect in labeled containers for incineration or licensed hazardous waste disposal .

Advanced: How can researchers address discrepancies in toxicological data for N-Dodecylpropane-1,3-diamine?

Methodological Answer:
Conflicting data arise from limited studies: while occupational cases report allergic contact dermatitis , systemic toxicity remains understudied . To resolve discrepancies:

In Vitro Assays: Conduct cytotoxicity (e.g., MTT assay on HaCaT keratinocytes) and sensitization tests (e.g., h-CLAT) to quantify irritancy thresholds .

In Vivo Models: Use murine models for acute toxicity (OECD 423) and repeat-dose studies (28-day exposure) to establish NOAEL/LOAEL .

Meta-Analysis: Cross-reference with structurally similar amines (e.g., octadecyl derivatives) to infer toxicity pathways .

Advanced: What experimental approaches are suitable for evaluating the surfactant efficacy of N-Dodecylpropane-1,3-diamine in polymer synthesis?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Measure using surface tension tensiometry or conductivity titration. Compare with commercial surfactants (e.g., SDS) .
  • Emulsification Stability: Prepare oil-in-water emulsions (e.g., hexane/water) and monitor phase separation over 24–72 hours .
  • Polymer Crosslinking: Incorporate into epoxy resins and assess mechanical properties (tensile strength, glass transition temperature) via DMA/TGA .
  • Dynamic Light Scattering (DLS): Characterize micelle size distribution in aqueous solutions .

Advanced: What strategies can be employed to assess the potential endocrine-disrupting effects of N-Dodecylpropane-1,3-diamine given limited data?

Methodological Answer:

  • Receptor Binding Assays: Screen for interactions with estrogen (ERα/ERβ) or androgen receptors (AR) using competitive binding assays .
  • Transcriptomic Profiling: Expose zebrafish embryos (FET test) and analyze gene expression changes in endocrine pathways (e.g., vitellogenin) .
  • QSAR Modeling: Utilize quantitative structure-activity relationship models to predict endocrine activity based on amine group reactivity .
  • Epigenetic Studies: Investigate DNA methylation or histone modification patterns in mammalian cell lines (e.g., MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.